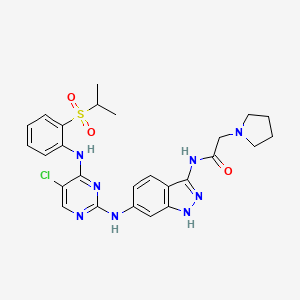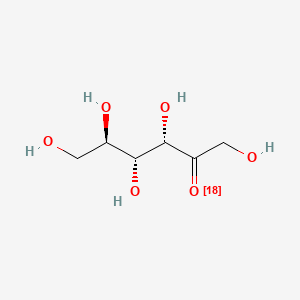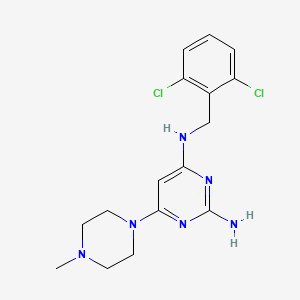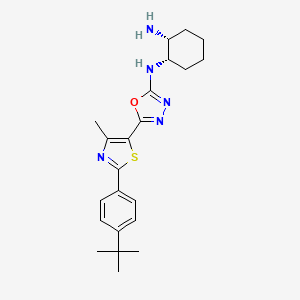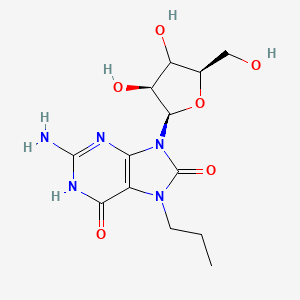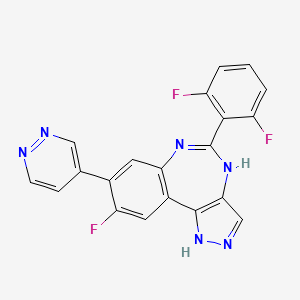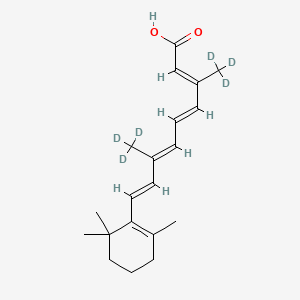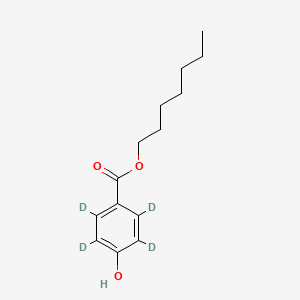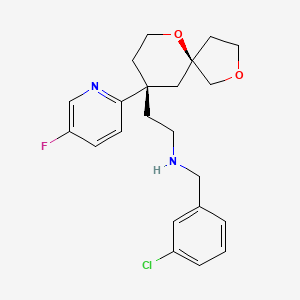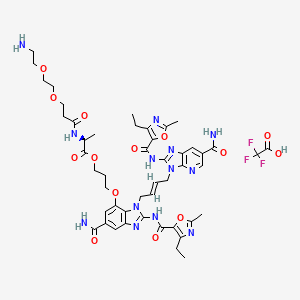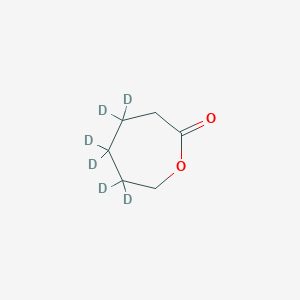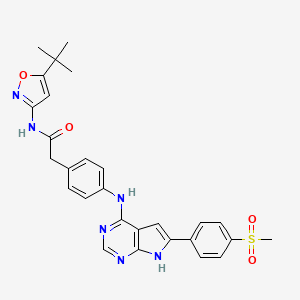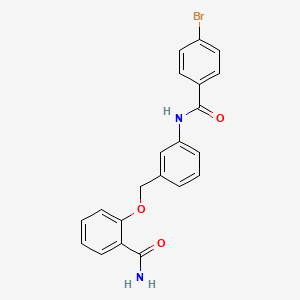
Parp-1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp-1-IN-3 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and various cellular processes. PARP-1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment. By inhibiting PARP-1, this compound can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with defective DNA repair mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Parp-1-IN-3 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route may include the following steps:
Preparation of Intermediates: Key intermediates are synthesized using various organic reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under specific conditions to form the final compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems and advanced purification methods like high-performance liquid chromatography (HPLC) is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Parp-1-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Parp-1-IN-3 has a wide range of scientific research applications, including:
Cancer Research: Used to study the effects of PARP-1 inhibition on cancer cells, particularly in combination with DNA-damaging agents.
DNA Repair Studies: Helps in understanding the role of PARP-1 in DNA repair mechanisms and the impact of its inhibition.
Neurodegenerative Diseases: Investigated for its potential in treating neurodegenerative diseases by modulating DNA repair and cell death pathways.
Inflammatory Diseases: Explored for its anti-inflammatory properties and potential use in treating inflammatory conditions.
Mécanisme D'action
Parp-1-IN-3 exerts its effects by selectively inhibiting PARP-1, an enzyme that catalyzes the transfer of ADP-ribose units to target proteins. This inhibition prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and cell death in cancer cells with defective DNA repair mechanisms. The molecular targets and pathways involved include the recruitment of DNA repair proteins, modulation of chromatin structure, and regulation of transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: Another PARP-1 inhibitor used in cancer treatment.
Rucaparib: A PARP-1 inhibitor with a similar mechanism of action.
Niraparib: A PARP-1 inhibitor used for treating ovarian cancer.
Talazoparib: Known for its potent PARP-1 inhibition and use in breast cancer treatment.
Uniqueness of Parp-1-IN-3
This compound is unique due to its high selectivity for PARP-1, which minimizes off-target effects and enhances its therapeutic potential. Its specific chemical structure allows for effective inhibition of PARP-1, making it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C21H17BrN2O3 |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
2-[[3-[(4-bromobenzoyl)amino]phenyl]methoxy]benzamide |
InChI |
InChI=1S/C21H17BrN2O3/c22-16-10-8-15(9-11-16)21(26)24-17-5-3-4-14(12-17)13-27-19-7-2-1-6-18(19)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26) |
Clé InChI |
VYGPONYCLGMRIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)OCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide](/img/structure/B15140459.png)
